Product packaging for 3-(Hexadecylamino)propane-1,2-diol(Cat. No.:CAS No. 7517-27-3)

3-(Hexadecylamino)propane-1,2-diol

Cat. No.: B8711646
CAS No.: 7517-27-3
M. Wt: 315.5 g/mol
InChI Key: NQDNTSUCOCYXMR-UHFFFAOYSA-N
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Description

Contextualization within Amino Alcohol and Long-Chain Diol Chemistry Research

Amino alcohols and long-chain diols are significant areas of chemical research due to their versatile properties and applications. Long-chain 2-amino alcohols, for instance, are known to exhibit a range of biological activities, including immunosuppressive, anti-inflammatory, and cytotoxic effects. researchgate.net The synthesis of these compounds often involves methods like the ring-opening of epoxides with amines. researchgate.net

The structural similarity of 3-(Hexadecylamino)propane-1,2-diol to other bioactive lipidic amino alcohols suggests its potential for similar biological activities. researchgate.net Research into related compounds, such as 3-amino-1,2-propanediol (B146019), highlights their role as intermediates in the synthesis of pharmaceuticals like the non-ionic contrast agent iohexol. chemicalbook.comgoogle.com This underscores the potential of the broader class of amino diols in biomedical applications.

Emerging Research Significance and Potential in Specialized Academic Fields

While specific research on this compound is not abundant, its molecular structure suggests potential in several specialized fields. Its amphiphilic character makes it a candidate for use as a surfactant or emulsifier. ontosight.ai In materials science, such molecules can be pivotal in the formation of self-assembling structures like micelles or vesicles, which have applications in drug delivery and nanotechnology.

In chemical biology, the long alkyl chain could facilitate interactions with cell membranes. This property is crucial for developing new therapeutic agents or probes to study cellular processes. The amino and diol functionalities offer sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored properties.

Overview of Current Research Trajectories and Knowledge Gaps

The current body of knowledge on this compound is primarily centered on its chemical identity and basic properties. Chemical databases provide its molecular formula (C₁₉H₄₁NO₂), molecular weight (approximately 315.54 g/mol ), and CAS number (7517-27-3). nih.govguidechem.comlookchem.com

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₄₁NO₂ nih.govguidechem.com
Molecular Weight315.54 g/mol lookchem.com
CAS Number7517-27-3 nih.govguidechem.com
Boiling Point450.7°C at 760 mmHg lookchem.com
Density0.91 g/cm³ lookchem.com
XLogP36.2 nih.govlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H41NO2 B8711646 3-(Hexadecylamino)propane-1,2-diol CAS No. 7517-27-3

Properties

CAS No.

7517-27-3

Molecular Formula

C19H41NO2

Molecular Weight

315.5 g/mol

IUPAC Name

3-(hexadecylamino)propane-1,2-diol

InChI

InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-19(22)18-21/h19-22H,2-18H2,1H3

InChI Key

NQDNTSUCOCYXMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNCC(CO)O

Origin of Product

United States

Advanced Synthetic Methodologies and Analog Development

Established Synthetic Routes for 3-(Hexadecylamino)propane-1,2-diol

The preparation of this compound can be achieved through several established synthetic pathways. The most common and effective methods involve the nucleophilic attack of hexadecylamine (B48584) on a three-membered epoxide ring or the reductive amination of a suitable propanediol (B1597323) precursor.

Nucleophilic Ring-Opening Reactions with Epoxide Precursors

The nucleophilic ring-opening of epoxides is a well-established and versatile method for the synthesis of β-amino alcohols. rsc.org In this approach, a primary amine, such as hexadecylamine, acts as a nucleophile, attacking one of the electrophilic carbon atoms of an epoxide ring, leading to its opening and the formation of the desired amino diol. A common epoxide precursor for this synthesis is glycidol (B123203) (2,3-epoxy-1-propanol).

The reaction is typically carried out in a suitable solvent, and the regioselectivity of the attack (i.e., which carbon of the epoxide is attacked) can be influenced by steric and electronic factors, as well as the reaction conditions. rsc.orgjsynthchem.com For terminal epoxides like glycidol, the nucleophilic attack generally occurs at the less sterically hindered carbon atom. rsc.orgyoutube.com The reaction can be performed with or without a catalyst. In some cases, a Lewis acid catalyst may be employed to enhance the reactivity of the epoxide and control the regioselectivity. rsc.org

A general representation of this reaction is the ring-opening of glycidol with hexadecylamine. guidechem.com This reaction leads directly to the formation of this compound.

Reductive Amination Strategies for Amine-Propanediol Formation

Reductive amination is another powerful strategy for the synthesis of amines, including amino-propanediols. masterorganicchemistry.comyoutube.comorganic-chemistry.org This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, a suitable precursor would be a protected form of 3-hydroxy-2-oxopropanal or a related glyceraldehyde derivative.

The process involves the condensation of the carbonyl group with hexadecylamine to form an imine, which is subsequently reduced using a variety of reducing agents. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent is crucial, as it must selectively reduce the imine in the presence of the carbonyl group of the starting material. masterorganicchemistry.com

An alternative approach within reductive amination involves the direct reaction of 1,3-dihydroxyacetone (B48652) with an amine in the presence of a reducing agent. google.com

Optimization of Reaction Conditions for Research Scale Synthesis

For research-scale synthesis, the optimization of reaction conditions is critical to maximize yield and purity while ensuring the process is efficient and reproducible. Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. Solvents such as ethanol, methanol (B129727), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used. chemicalbook.com

Temperature: Temperature control is essential to manage reaction kinetics and minimize the formation of side products. Reactions may be run at room temperature, heated to reflux, or cooled to lower temperatures depending on the specific methodology. chemicalbook.com

Catalyst: The use of catalysts, such as Lewis acids (e.g., ZnCl₂, LiClO₄) in epoxide opening reactions, can enhance regioselectivity and reaction rates. rsc.orgnih.gov

Stoichiometry of Reactants: The molar ratio of the amine to the epoxide or carbonyl precursor is optimized to ensure complete conversion of the limiting reagent and to control the formation of potential byproducts from multiple additions.

Purification: Post-synthesis purification is crucial for isolating the target compound. Techniques such as column chromatography or recrystallization are frequently employed to obtain the diol in high purity. chemicalbook.com

Synthesis of Structural Analogs and Advanced Derivatives for Research Probes

The synthesis of structural analogs and advanced derivatives of this compound is of great interest for structure-activity relationship (SAR) studies and for developing molecular probes to investigate biological systems.

Systematic Variation of N-Alkyl Chain Lengths in Amino-Propanediols (e.g., Dodecylamino, tert-Butylamino)

Systematically varying the length and branching of the N-alkyl chain allows for the investigation of how lipophilicity and steric bulk influence the properties and activity of the resulting amino-propanediols. The synthetic routes described for this compound are generally applicable to the synthesis of these analogs.

3-(Dodecylamino)propane-1,2-diol: This analog, featuring a C12 alkyl chain, can be synthesized via the reaction of dodecylamine (B51217) with glycidol. chemsrc.com It is also prepared through reductive amination. This compound is noted for its amphiphilic nature, which allows it to act as a surfactant. targetmol.com

3-(tert-Butylamino)propane-1,2-diol: The synthesis of this analog, which incorporates a bulky tert-butyl group, is commonly achieved by reacting tert-butylamine (B42293) with glycidol under controlled conditions. This compound is a chiral building block used in asymmetric synthesis. smolecule.com

Analog NameN-Alkyl GroupSynthetic PrecursorsReference(s)
3-(Dodecylamino)propane-1,2-diolDodecylDodecylamine, Glycidol chemsrc.com
3-(tert-Butylamino)propane-1,2-dioltert-Butyltert-Butylamine, Glycidol

Synthesis of N-Substituted Amino-Propanediol Derivatives (e.g., N-Benzyl-N-ethylamino)

The synthesis of N-substituted amino-propanediol derivatives, where the nitrogen atom is further functionalized, provides access to a wider range of chemical space for research. These derivatives can be prepared by reacting a secondary amine with an epoxide precursor or by further alkylation of a primary amino-propanediol.

For the synthesis of an N-benzyl-N-ethylamino propanediol derivative, one could react N-benzylethylamine with glycidol. The synthesis of N-benzylethanolamine, a related compound, has been achieved by reacting ethanolamine (B43304) with benzyl (B1604629) chloride. google.com This suggests a similar approach could be used to prepare the N-benzyl-N-ethylamino precursor. The subsequent reaction with an epoxide would yield the desired N-substituted amino-propanediol. The synthesis of various N-substituted derivatives of 1-cycloalkyloxy-3-amino-2-propanol has been accomplished by reacting 1-cycloalkyloxy-2,3-epoxypropanes with primary amines. epa.gov This methodology can be extended to secondary amines to produce tertiary amino-propanediol derivatives.

Derivative NameN-SubstituentsPotential Synthetic PrecursorsReference(s) for Related Syntheses
N-Benzyl-N-ethylamino-propanediolBenzyl, EthylN-Benzylethylamine, Glycidol google.comepa.gov

Chemical Modifications of Hydroxyl Functionalities for Derivatization

The propane-1,2-diol moiety of this compound contains both a primary and a secondary hydroxyl group, which serve as versatile handles for chemical modification and derivatization. These modifications can alter the compound's physical properties, such as its amphiphilicity, and can be used to attach it to other molecules or surfaces. Common derivatization strategies for these hydroxyl groups include esterification and etherification.

Esterification: The hydroxyl groups can be readily converted into esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is one of the most fundamental and widely used transformations for hydroxyl groups. medcraveonline.com The choice of catalyst and reaction conditions can allow for selective monoesterification, typically at the more accessible primary hydroxyl group. organic-chemistry.org For instance, enzymatic catalysis using lipases has emerged as a powerful tool for regioselective acylation of diols. medcraveonline.com Chemo-enzymatic strategies have been successfully employed for the synthesis of N,O-diacyl 3-amino-1,2-propanediol (B146019) type pseudo-ceramides, where a selective O-acylation follows an initial N-acylation step. chemicalbook.com

Etherification: Formation of ether linkages is another key derivatization pathway. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl groups.

These derivatization reactions enable the synthesis of a diverse library of analogues from this compound, each with potentially unique properties and applications. For example, derivatization with dimethylaminoacetyl chloride can be used to tag hydroxyl groups, enhancing their detection in mass spectrometry. nih.gov

Table 1: Representative Derivatization Reactions for Hydroxyl Groups

Derivatization TypeReagentFunctional Group FormedPotential Application
EsterificationAcetic Anhydride (B1165640)Acetate EsterModifying polarity, protecting group
EsterificationFatty Acid (e.g., Myristic Acid)Fatty Acid EsterSynthesis of ceramide analogues chemicalbook.com
EtherificationAlkyl Halide (e.g., Benzyl Bromide)Benzyl EtherProtecting group, altering hydrophobicity
SilylationTrimethylsilyl ChlorideTrimethylsilyl EtherProtecting group, increasing volatility for GC analysis researchgate.net

Incorporation of the Propane-1,2-diol Moiety into Complex Molecular Architectures (e.g., Acridine (B1665455) Scaffolds, β-Enaminone Systems)

The functional groups of this compound—specifically the secondary amine and the two hydroxyl groups—provide reactive sites for its incorporation into more complex molecular structures.

Acridine Scaffolds: Acridines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological and photophysical properties. ptfarm.plslideshare.net The synthesis of acridine derivatives can be achieved through various methods, such as the Bernthsen synthesis, which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid. pharmaguideline.com While direct synthesis of an acridine ring using this compound as a starting material is not straightforward, it can be conjugated to a pre-existing acridine scaffold. The secondary amine or the hydroxyl groups can act as nucleophiles to displace a leaving group (e.g., a halogen) at the 9-position of the acridine ring, forming an acridine-propanediol conjugate. Such conjugation strategies, often employing linkers, have been used to attach acridines to other molecules to enhance specific properties. nih.gov

β-Enaminone Systems: β-Enaminones are valuable synthetic intermediates characterized by a nitrogen atom and a carbonyl group separated by a C=C double bond. acgpubs.org They are versatile precursors for the synthesis of various heterocyclic compounds. The most common method for their synthesis is the condensation reaction between a primary or secondary amine and a β-dicarbonyl compound (e.g., a β-ketoester or a 1,3-diketone). acgpubs.orgorganic-chemistry.org The secondary amine of this compound can react with a 1,3-dicarbonyl compound, often under catalytic conditions (e.g., using Lewis acids like Ceric Ammonium Nitrate or Sc(OTf)₃), to yield a β-enaminone derivative bearing the N-hexadecyl-propane-1,2-diol side chain. acgpubs.orgfigshare.com This reaction provides a direct method for incorporating the entire amino diol moiety into a β-enaminone system.

Table 2: Potential Synthetic Routes for Complex Architectures

Target ArchitectureKey Precursor(s)Reaction TypePotential Catalyst
Acridine Conjugate9-Chloroacridine, this compoundNucleophilic Aromatic SubstitutionBase (e.g., Triethylamine)
β-EnaminoneEthyl acetoacetate, this compoundCondensationCeric Ammonium Nitrate acgpubs.org

Stereoselective Synthesis and Chiral Control in this compound Chemistry

The central carbon of the propane-1,2-diol moiety (C2) is a stereocenter, meaning this compound exists as a pair of enantiomers, (R)- and (S)-. Controlling the stereochemistry during synthesis is crucial as different enantiomers can exhibit distinct biological activities. nih.gov

Approaches for Enantiomeric Excess in Propane-1,2-diol Syntheses

Achieving an enantiomeric excess (e.e.), where one enantiomer is produced in a greater amount than the other, can be accomplished through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Chiral Resolution: This approach involves separating the enantiomers from a 50:50 (racemic) mixture. A common and effective method is enzymatic kinetic resolution. In this technique, an enzyme, typically a lipase (B570770), selectively catalyzes a reaction on one enantiomer faster than the other. polimi.it For this compound, this can be achieved through:

Enzymatic Acylation: In the presence of an acylating agent (e.g., an alkyl ester), a lipase can selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) largely unreacted. bme.hu The resulting acylated and unreacted enantiomers can then be separated.

Enzymatic Hydrolysis: Conversely, a racemic ester derivative of the compound can be subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one enantiomer back to the alcohol, which can then be separated from the unreacted ester enantiomer. polimi.itgoogleapis.com

The choice of enzyme and reaction conditions is critical for achieving high conversion and high enantiomeric excess.

Table 3: Examples of Enzymatic Kinetic Resolution of Amines and Alcohols

Substrate TypeEnzymeReactionResultReference
Racemic AlcoholsPseudomonas cepacia LipaseAcetylationHigh e.r. (96:4) for the remaining alcohol polimi.it
Racemic AminesLipase B from Candida antarcticaN-acylation with diisopropyl malonateGood conversion (≥45%) and selectivity bme.hu
Racemic 2-amino-1-alkanolsPancreatin (Lipase)Hydrolysis of N-alkoxycarbonyl esterSelective hydrolysis of one enantiomer googleapis.com

Asymmetric Catalysis in Amino Alcohol Formation

Asymmetric catalysis aims to directly synthesize a single enantiomer from a prochiral starting material using a chiral catalyst. rsc.org This approach is often more efficient than resolution as it avoids discarding 50% of the material. For the synthesis of chiral 1,3-amino alcohols like this compound, several powerful catalytic methods have been developed.

Copper-Catalyzed Reactions: Copper catalysts, in combination with chiral ligands, have proven highly effective for the asymmetric synthesis of amino alcohols. nih.govunimi.itacs.org

Asymmetric Hydroamination: A chiral copper-hydride catalyst can mediate the addition of an amine to an alkene. A strategy for synthesizing chiral γ-amino alcohols involves the copper-catalyzed hydroamination of unprotected allylic alcohols, which can deliver the product with excellent regio- and enantioselectivity. nih.gov

Asymmetric Alkylation: Chiral copper(I)-phosphine complexes can catalyze the asymmetric alkylation of α-imino-esters, providing access to α-amino acid derivatives that can be further converted to amino alcohols. nih.gov This method allows for the construction of the stereogenic center with high enantioselectivity under mild conditions.

Enzymatic Synthesis: Biocatalysis offers an environmentally friendly and highly selective route to chiral amino alcohols.

Reductive Amination: Imine reductases (IREDs) can catalyze the asymmetric reduction of a ketone precursor to a chiral amine with excellent enantiomeric excess (91-99% ee). nih.gov A one-pot, two-step enzymatic process involving a lyase and an IRED can produce N-substituted 1,2-amino alcohols from simple aldehydes and amines. nih.gov

Transaminases: ω-Transaminases (ATAs) can be used to convert prochiral ketones into chiral amines with near-perfect enantioselectivity (~100% e.e.). csic.es

These advanced catalytic methods provide powerful tools for the stereocontrolled synthesis of this compound and its analogues, enabling detailed investigation of their structure-activity relationships.

Investigating Biological Activities and Molecular Mechanisms in Research Models

Computational and In Silico Modeling of Biological Interactions

There is currently no available research on the computational or in silico modeling of 3-(Hexadecylamino)propane-1,2-diol.

Molecular Docking Simulations for Predicting Receptor Binding Profiles

No studies were found that investigated the molecular docking of this compound with any receptors, including the estrogen receptor beta, or its potential phytoestrogen-like activities.

In Vitro Cellular and Biochemical Research

There is a lack of published in vitro research on the cellular and biochemical effects of this compound.

Modulation of Cell Proliferation in Specific Cell Lines

No data is available on the effects of this compound on the proliferation of any cell lines, including human breast cancer MDA-MB-231 cells.

Induction of Apoptotic Cell Death Pathways in Research Models

There are no research findings on the ability of this compound to induce apoptotic cell death pathways or enhance caspase-3 activity in any research models.

Interactions with Immune Cell Function and Regulation

Information regarding the interaction of this compound with immune cell functions, such as the proliferation of peripheral blood mononuclear cells (PBMCs) or the expression of S1P1 and CCR7, is not present in the current body of scientific literature.

Exploration of Membrane Dynamics and Protein Interactions within Lipid Bilayers

The amphiphilic nature of this compound inherently positions it as a molecule capable of inserting into and altering the dynamics of lipid bilayers. While direct studies on this specific compound are limited, research on analogous long-chain alcohols and N-acylethanolamines provides a framework for understanding its potential effects.

Long-chain alcohols are known to intercalate into lipid membranes, thereby influencing their structural and dynamic properties. mdpi.com The insertion of such molecules can lead to changes in bilayer thickness, area per lipid, and the ordering of lipid acyl chains. mdpi.com For instance, studies on various long-chain alcohols have shown that they can increase the order parameter of lipid chains by strengthening van der Waals interactions between the hydrocarbon tails of both the alcohol and the surrounding lipids. mdpi.com It is hypothesized that this compound would similarly align within a lipid bilayer, with its hexadecyl tail integrating into the hydrophobic core and the polar headgroup situated near the aqueous interface.

Research on N-oleylethanolamine, a structurally related endocannabinoid, has demonstrated its ability to form stable complexes with phospholipid vesicles and decrease the phase transition temperature of lipid bilayers, indicating a fluidizing effect. nih.gov This compound was also found to partition preferentially into more fluid regions of the bilayer. nih.gov Given its long alkyl chain, it is plausible that this compound could exert similar effects on membrane fluidity, which in turn could modulate the function of membrane-embedded proteins. The biological efficacy of alcohols often exhibits a "cutoff effect," where potency increases with chain length up to a certain point before declining. nih.gov Alcohols with carbon chains up to 16 carbons have been shown to alter bilayer properties, suggesting that the hexadecyl chain of the title compound would be effective in this regard. nih.gov

Table 1: Comparative Effects of Amphiphilic Molecules on Lipid Bilayer Properties

Compound/Compound ClassEffect on Bilayer ThicknessEffect on Area per LipidEffect on Acyl Chain OrderReference
Long-chain alcohols (general)Can increase or decrease depending on chain lengthGenerally increasesIncreases order in the upper part of the chain mdpi.com
N-oleylethanolamineNot specifiedIncreases (inferred from fluidization)Decreases (fluidizing effect) nih.gov
Alcohols (C1-C16)Alters properties sensed by gramicidin (B1672133) channelsAlters properties sensed by gramicidin channelsAlters properties sensed by gramicidin channels nih.gov

Studies on Enzyme Activity Modulation and Metabolic Pathway Influence

The metabolic fate and enzymatic interactions of this compound have not been specifically detailed in published literature. However, studies on the metabolism of structurally similar compounds, such as other propane-1,2-diol derivatives, offer potential insights. For example, the metabolism of 3-(phenylamino)propane-1,2-diol has been investigated, revealing that it can be extensively metabolized in vivo. google.com

The microbial production and metabolism of propane-1,2-diol itself are well-documented, involving various enzymatic pathways. nih.gov These pathways include the conversion of sugars via intermediates like methylglyoxal (B44143) or lactate. nih.gov While these pathways relate to the diol moiety, the influence of the long hexadecylamino side chain on enzyme activity is a key area for future investigation. It is plausible that the compound could act as a competitive or non-competitive inhibitor for enzymes that process lipids or other amphiphilic molecules, owing to its structural similarity to endogenous lipids.

Characterization of Lipid-Protein Affinities and Transbilayer Dynamics

The affinity of lipids for specific membrane proteins is crucial for cellular function. While direct studies characterizing the lipid-protein affinities of this compound are not available, its structure suggests it could participate in such interactions. The amine and hydroxyl groups in its headgroup can form hydrogen bonds and electrostatic interactions, potentially mediating binding to proteins.

The transbilayer movement, or "flip-flop," of lipids is a critical aspect of membrane dynamics. The rate of this movement is influenced by the physicochemical properties of the lipid, including the polarity of the headgroup and the length of the acyl chain. The amphiphilic nature of this compound would govern its transbilayer dynamics, although specific experimental data is currently lacking.

Role as a Biochemical Probe in Lipid Metabolism Research

The structural similarity of this compound to natural lipids positions it as a potential tool for investigating lipid metabolism.

Investigation into the Compound's Impact on Endogenous Lipid Biosynthesis (e.g., Fatty Acid Synthesis, Triacylglycerol Synthesis)

There is no direct research available on the impact of this compound on the biosynthesis of endogenous lipids like fatty acids and triacylglycerols. However, given its structure, it could potentially interfere with these pathways. For instance, long-chain acyl-CoAs are key intermediates in both fatty acid and triacylglycerol synthesis. The hexadecyl chain of the compound could allow it to mimic these intermediates, potentially inhibiting or otherwise altering the activity of enzymes involved in these pathways. Further research is necessary to explore these possibilities.

Application in Studying Cellular Lipid Signaling Pathways

Lipids are fundamental components of cellular signaling pathways. While this compound has not been explicitly used as a probe in such studies, its properties suggest potential applications. For example, derivatives of 3-amino-1,2-propanediol (B146019) have been used in the synthesis of lipid-like molecules for drug delivery, indicating their ability to interact with cellular components. chemicalbook.com The ability of long-chain alcohols to alter membrane properties can, in turn, affect the function of membrane-associated signaling proteins. asm.org Therefore, this compound could potentially be used to modulate lipid-dependent signaling events, although this remains a hypothetical application requiring experimental validation.

Applications As Research Tools and Chemical Biology Probes

Utility in Drug Discovery Research as a Precursor for Novel Chemical Entities

In the field of drug discovery, 3-(Hexadecylamino)propane-1,2-diol serves as a valuable starting material, or precursor, for the synthesis of new and complex molecules. Its inherent structure, featuring a long lipid tail and a functionalized diol head, makes it an ideal building block for creating novel lipophilic compounds. google.com Researchers can modify the hydroxyl (-OH) and secondary amine (-NH) groups to attach other molecules, including drugs or other bioactive residues.

This synthetic versatility allows for the creation of new chemical entities with tailored properties. For instance, it is used in the synthesis of specialized amphiphilic polymers or lipids designed for applications in drug delivery and gene therapy. ontosight.ai A key advantage in drug design is the ability to link bioactive agents to this molecule, potentially enhancing their ability to cross lipid barriers in the body, such as the skin or the blood-brain barrier. google.com By presenting bioactives in this modified, more lipophilic form, their transport and efficacy can be investigated for a range of therapeutic areas. google.com

Employment as a Chiral Building Block in Asymmetric Organic Synthesis

The structure of this compound contains a chiral center at the second carbon of the propane (B168953) chain. This inherent chirality makes it a member of the "chiral pool," a collection of readily available, enantiomerically pure compounds derived from natural sources that are used as starting materials in synthesis. nih.gov

In asymmetric organic synthesis, the goal is to create complex molecules with a specific three-dimensional arrangement (stereochemistry). Using a chiral building block like this compound allows chemists to introduce a defined stereocenter into a new, larger molecule. wiley.com This is a powerful strategy for synthesizing complex targets such as natural products or pharmaceutical agents where biological activity is often dependent on a single, specific enantiomer. nih.govresearchgate.net

Function as a Ligand in Asymmetric Catalysis for Stereoselective Transformations

The functional groups within this compound—specifically the two hydroxyl groups and the secondary amine—give it the potential to act as a ligand. A ligand is a molecule that can bind to a central metal atom to form a coordination complex. The presence of nitrogen and oxygen atoms allows it to function as a bidentate or tridentate ligand, coordinating with a metal catalyst.

When used in its enantiomerically pure form, it can serve as a chiral ligand in asymmetric catalysis. The chiral environment created by the ligand around the metal center can influence the outcome of a chemical reaction, directing it to selectively produce one enantiomer of the product over the other. This is a cornerstone of modern chemical synthesis, enabling the efficient and stereoselective production of chiral molecules.

Development as Tools for Investigating Specific Biological Systems

The unique properties of this compound make it a useful tool for probing and studying biological systems. ontosight.ai Its amphiphilic nature mimics that of natural lipids found in cell membranes. This allows it to be used in biomedical research to study cellular interactions and membrane structure. ontosight.ai

By incorporating it into model membrane systems, researchers can investigate how cell membranes behave and interact with other molecules. Furthermore, related compounds like 3-(phenylamino)propane-1,2-diol (PAP) have been used as chemical probes to investigate the metabolic pathways and toxicological effects associated with specific health events, demonstrating the utility of this class of compounds in understanding complex biological processes. nih.govnih.gov

Analytical and Characterization Methodologies in Academic Studies

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental in defining the molecular architecture of 3-(hexadecylamino)propane-1,2-diol. These techniques provide detailed information about the compound's functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of a related compound, 3-amino-1,2-propanediol (B146019), the protons on the carbon atoms of the propanediol (B1597323) backbone and the amino group would exhibit characteristic chemical shifts and coupling patterns. researchgate.net For this compound, the long hexadecyl chain would introduce a prominent set of signals in the upfield region of the spectrum, corresponding to the numerous methylene (B1212753) (-CH2-) groups, and a terminal methyl (-CH3) group signal. The protons of the propane-1,2-diol moiety would appear at distinct chemical shifts, influenced by the adjacent hydroxyl and amino groups.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. Each unique carbon atom in this compound would resonate at a specific chemical shift. The spectrum would show signals for the carbons of the hexadecyl chain, as well as for the three distinct carbons of the propane-1,2-diol backbone. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be employed to establish the connectivity between protons and carbons, further confirming the structure. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Terminal CH₃ (Hexadecyl)~0.8-0.9~14
Methylene groups (CH₂) (Hexadecyl)~1.2-1.6~22-32
CH₂ adjacent to N~2.5-3.0~50-55
CH₂ of propanediol~3.4-3.8~65-75
CH of propanediol~3.8-4.2~70-80

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected vibrational frequencies include a broad band in the region of 3100-3500 cm⁻¹, which is indicative of the O-H stretching vibrations of the two hydroxyl groups and the N-H stretching of the secondary amine. researchgate.netresearchgate.net The C-H stretching vibrations of the long alkyl chain would appear as strong absorptions around 2850-2960 cm⁻¹. Other important signals would include C-N stretching and N-H bending vibrations, typically observed in the fingerprint region of the spectrum. The presence of these characteristic peaks provides strong evidence for the compound's structure. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching, broad3100-3500
N-H (secondary amine)Stretching3100-3500
C-H (alkyl)Stretching2850-2960
C-NStretching1000-1250
C-OStretching1000-1200

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound, as well as to identify its metabolites in biological systems.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-QToF-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful method for the analysis of this compound. In this technique, the compound is first separated from a complex mixture by liquid chromatography and then introduced into the mass spectrometer for detection. The high-resolution capabilities of instruments like the UPLC-QToF-MS/MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) allow for precise mass measurements, aiding in the confirmation of the molecular formula (C₁₉H₄₁NO₂). nih.gov

Tandem MS (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would arise from the cleavage of the C-C and C-N bonds, helping to confirm the connectivity of the hexadecyl chain and the propane-1,2-diol moiety.

Direct Analysis in Real Time Mass Spectrometry (MS-DART)

Direct Analysis in Real Time (DART) mass spectrometry is a rapid and direct analytical technique that can be used for the analysis of this compound without extensive sample preparation. This method allows for the direct detection of the compound in its native state from various surfaces.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation and purity assessment of this compound. These methods separate the compound from starting materials, byproducts, and other impurities.

Given the amphiphilic nature of this compound, with its long hydrophobic alkyl chain and polar diol headgroup, both normal-phase and reversed-phase chromatography can be employed. ontosight.ai Gas chromatography (GC) coupled with a mass spectrometer (GC-MS) is another valuable technique, especially after derivatization to increase the volatility of the compound. nih.govresearchgate.net For preparative scale, column chromatography using silica (B1680970) gel or other suitable stationary phases is a common method for purification. The purity of the isolated compound can then be verified using the analytical techniques described above. Ion-exchange chromatography has also been explored for the separation of related diols from aqueous solutions. researchgate.net

Gas Chromatography (GC) for Purity Analysis

Gas chromatography (GC) is a robust analytical technique utilized for determining the purity of this compound. Although this compound has a high boiling point and viscosity, which can present challenges for direct GC analysis, methods have been developed to overcome these issues. google.com One approach involves derivatization, where the compound is chemically modified to increase its volatility. For instance, derivatization with reagents like trifluoroacetic anhydride (B1165640) can be employed, though this may introduce its own set of impurities. google.com

A more direct GC method for a similar compound, 3-methylamino-1,2-propanediol, avoids derivatization by dissolving the sample in a solvent like chromatographically pure methanol (B129727) to reduce viscosity before direct injection. google.com This method, which could be adapted for this compound, allows for the simultaneous detection and quantification of the main compound and any impurities. google.com A study on the determination of propane-1,2-diol in various samples using gas chromatography-mass spectrometry (GC-MS) after phenylboronic esterification highlights the sensitivity and robustness of GC-based methods for diol analysis. nih.gov This method demonstrated good linearity over a broad concentration range and low detection limits. nih.gov

Table 1: Example GC Parameters for Diol Analysis

ParameterValueReference
Column Temperature240-260°C google.com
Carrier GasNitrogen google.com
Carrier Gas Flow Rate30-40 mL/min google.com
DetectionMass Spectrometry (MS) nih.gov

This table presents example parameters that could be adapted for the GC analysis of this compound based on methods for similar compounds.

Column Chromatography and Recrystallization for Purification

For applications requiring high purity, column chromatography and recrystallization are standard purification techniques. Column chromatography separates compounds based on their differential adsorption to a stationary phase. quora.com For this compound, a polar stationary phase like silica gel would likely be effective, given the polar diol and amine functional groups.

Recrystallization is a powerful technique for achieving high levels of purity. quora.com It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution. For a compound like this compound, the choice of solvent would be critical to ensure good solubility at elevated temperatures and poor solubility at lower temperatures.

Advanced Microscopy and Imaging for Cellular and Subcellular Research (e.g., Quantitative Microscopy for Lipid Dynamics)

The amphiphilic nature of this compound, possessing both a long hydrophobic hexadecyl chain and a hydrophilic diol headgroup, makes it a valuable tool in the study of lipid dynamics and cellular membranes. ontosight.ai Advanced microscopy techniques are crucial for visualizing and quantifying the interactions of such molecules within biological systems.

Quantitative microscopy, including techniques like fluorescence microscopy and confocal microscopy, can be used to track the localization and movement of fluorescently labeled analogs of this compound within cells. This allows researchers to study its incorporation into lipid membranes, its effect on membrane properties, and its potential role in cellular processes. The study of lipid nanoparticles (LNPs), which can be formulated with similar amine-containing lipids, often employs such imaging techniques to understand their cellular uptake and intracellular trafficking, which is critical for applications like drug and vaccine delivery. nih.gov

Physicochemical Characterization Methods Relevant to Research Applications (e.g., Dynamic Light Scattering for Nanomaterial Studies, Zeta Potential Measurements)

The physicochemical properties of this compound, particularly when incorporated into nanomaterials like liposomes or lipid nanoparticles, are critical to their function and stability. Dynamic Light Scattering (DLS) and zeta potential measurements are key techniques for characterizing these properties.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of nanoparticles in a solution. wyatt.comresearchgate.net It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles. researchgate.net For research involving nanomaterials containing this compound, DLS is essential for determining the size and uniformity of the formulated particles. nih.gov This is crucial as particle size can significantly impact their biological behavior, including circulation time, cellular uptake, and efficacy in drug delivery applications. nih.gov

Zeta Potential measurements provide information about the surface charge of particles in a colloidal suspension. The zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. For nanoparticles incorporating this compound, the amine group can be protonated, leading to a positive surface charge. A study on the influence of propane-1,2-diol on the properties of sodium dodecyl sulfate (B86663) (SDS) micelles utilized zeta potential measurements to assess the stability of the aggregates. nih.gov Higher magnitude zeta potentials (either positive or negative) generally indicate greater colloidal stability, as the electrostatic repulsion between particles prevents aggregation. nih.gov

Table 2: Physicochemical Characterization Techniques

TechniqueMeasured PropertyRelevance to this compound Research
Dynamic Light Scattering (DLS)Hydrodynamic Diameter (Size Distribution)Characterizing the size of nanoparticles or liposomes incorporating the compound. nih.govnih.gov
Zeta Potential MeasurementSurface ChargeAssessing the stability of colloidal formulations containing the compound. nih.govnih.gov

Future Research Directions and Unexplored Avenues for 3 Hexadecylamino Propane 1,2 Diol

Elucidation of Novel Biological Roles and Mechanisms in Complex Systems

The structural similarity of 3-(hexadecylamino)propane-1,2-diol to endogenous signaling lipids suggests its potential to interact with and modulate various biological pathways. Future research should focus on unraveling these undiscovered biological roles. A related compound, 3-(phenylamino)propane-1,2-diol (PAP), and its derivatives have been implicated as potential toxic agents in the Toxic Oil Syndrome, a massive food-borne intoxication that occurred in Spain in 1981. nih.govnih.gov Studies on PAP have shown it is extensively metabolized in vivo, leading to the formation of various metabolites, some with potential toxicological significance. nih.gov This underscores the importance of understanding the metabolism and biological effects of structurally similar compounds like this compound.

Exploration of Specific Protein Targets and Signal Transduction Pathways

A critical area of future investigation is the identification of specific protein targets for this compound. Its amphiphilic character suggests potential interactions with membrane-bound proteins, such as receptors and enzymes, or with proteins involved in lipid signaling and transport. Determining these targets is the first step in understanding the compound's mechanism of action at a molecular level.

Subsequent research should focus on how the binding of this compound to its protein targets modulates downstream signal transduction pathways. This could involve techniques such as phosphoproteomics to identify changes in protein phosphorylation cascades, or reporter gene assays to measure the activation or inhibition of specific transcription factors. Uncovering these pathways will provide a more comprehensive picture of the compound's cellular effects.

Advancements in Stereoselective Synthetic Methodologies and Chiral Applications

The propane-1,2-diol backbone of this compound contains a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological activity of chiral molecules can differ significantly between enantiomers. Therefore, the development of stereoselective synthetic methods to produce pure (R)- and (S)-enantiomers of this compound is of high importance.

Classical methods for the dihydroxylation of alkenes to form 1,2-diols include the Woodward-Prevost reaction and epoxidation followed by ring-opening. nih.gov More modern techniques, like the Sharpless asymmetric dihydroxylation, offer excellent stereoselectivity but often rely on expensive and toxic heavy metal catalysts. nih.gov Future research could explore more sustainable and efficient methods, such as electrochemically driven strategies which have shown promise for the stereoselective synthesis of protected syn-1,2-diols. nih.gov

Once pure enantiomers are accessible, their distinct biological activities and potential applications as chiral selectors or in chiral catalysis can be explored. Chiral cationic surfactants have been utilized as chiral selectors in micellar electrokinetic chromatography, highlighting a potential application for the enantiomerically pure forms of this compound. nih.gov

Exploration of Novel Applications in Functional Materials Research and Nanotechnology

The amphiphilic properties of this compound make it an attractive candidate for the development of novel functional materials and for applications in nanotechnology. ontosight.ai Its ability to self-assemble into structures like micelles and vesicles could be harnessed for drug delivery systems, gene therapy, or as components of liposomes. ontosight.ai

Future research in this area could focus on:

Self-Assembled Nanostructures: Investigating the self-assembly behavior of this compound under various conditions (e.g., pH, temperature, ionic strength) to create tailored nanostructures for specific applications.

Hybrid Materials: Incorporating this compound into polymer matrices or onto the surface of nanoparticles to create hybrid materials with unique properties, such as enhanced biocompatibility or targeted delivery capabilities.

Functional Surfaces: Modifying surfaces with this compound to alter their properties, for example, to create biocompatible coatings for medical implants or to fabricate sensors.

Development of Highly Specific Biochemical Probes for Advanced Lipidomics and Cell Biology

The structural similarity of this compound to natural lipids makes it an ideal scaffold for the development of biochemical probes. By attaching reporter groups such as fluorescent dyes or affinity tags, researchers can create tools to study lipid metabolism, trafficking, and localization within cells.

Future work in this area could involve:

Tagged Analogs: Synthesizing analogs of this compound with fluorescent or photo-activatable groups to visualize its interactions with cellular components in real-time.

Affinity Probes: Developing probes with reactive groups that can covalently bind to their protein targets, facilitating their identification and characterization.

Lipid-Lipid Interaction Studies: Using these probes to investigate the organization of lipid domains in cell membranes and their role in cellular processes.

Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, future research should integrate data from multiple "omics" platforms. nih.gov Systems biology approaches, which combine experimental data with computational modeling, can provide a holistic view of how this compound perturbs complex biological systems. nih.gov

This integrated approach could involve:

Transcriptomics: Analyzing changes in gene expression profiles in response to treatment with the compound.

Proteomics: Identifying changes in the abundance and post-translational modifications of proteins.

Metabolomics: Measuring alterations in the cellular metabolome to understand the compound's impact on metabolic pathways. nih.gov

By integrating these datasets, researchers can construct network models that reveal the interconnectedness of the biological processes affected by this compound, leading to a more profound and holistic understanding of its function. nih.gov

Q & A

Advanced Question: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer: Basic synthesis typically involves nucleophilic substitution between hexadecylamine and a diol precursor (e.g., epoxide or glycidol derivative). Characterization via NMR and HPLC (as seen in impurity profiling for similar diols ) is critical for verifying structural integrity. For optimization, factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) can systematically identify influential parameters . Advanced approaches may integrate orthogonal design (e.g., Taguchi methods) to reduce experimental runs while maximizing yield, as demonstrated in chemical engineering optimizations .

Basic Question: What analytical techniques are suitable for characterizing this compound?

Advanced Question: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. MS) for this compound?

Methodological Answer: Standard characterization includes ¹H/¹³C NMR for functional group analysis and mass spectrometry (MS) for molecular weight confirmation, analogous to methods used for 3-methoxypropane-1,2-diol . Discrepancies often arise from solvent interactions or impurities. Cross-validate results using 2D NMR (COSY, HSQC) and high-resolution MS (HRMS) . For unresolved conflicts, computational modeling (e.g., density functional theory) can predict spectral profiles, aligning experimental and theoretical data .

Basic Question: What storage conditions ensure the stability of this compound?

Advanced Question: How can degradation products be monitored under long-term storage?

Methodological Answer: Store as a powder at -20°C or in solvent at -80°C to prevent hydrolysis/oxidation, as recommended for structurally related diols . For stability studies, employ accelerated stability testing (e.g., elevated temperature/humidity) with HPLC-UV/ELSD to track degradation. Mass spectrometry imaging (MSI) can identify degradation pathways by mapping molecular changes over time .

Basic Question: What are the ecological risks associated with this compound?

Advanced Question: How can researchers address data gaps in ecotoxicity assessments for this compound?

Methodological Answer: Basic risk assessment requires data on biodegradability and bioaccumulation, which are often absent (e.g., as noted for heptachloropropane ). Preliminary studies can use QSAR models to predict toxicity based on structural analogs . For advanced analysis, conduct microcosm experiments to evaluate soil mobility and aquatic toxicity. Pair with high-throughput screening (e.g., Daphnia magna assays) to generate empirical data .

Basic Question: How can researchers design experiments to study the surfactant properties of this compound?

Advanced Question: What statistical methods are optimal for analyzing contradictory data in surfactant efficacy studies?

Methodological Answer: Basic design involves critical micelle concentration (CMC) measurements via tensiometry or fluorescence probing, as applied to amphiphilic diols . For conflicting results (e.g., variable CMC under different pH conditions), use multivariate regression analysis to isolate confounding variables. Principal component analysis (PCA) can reduce dimensionality and highlight dominant factors .

Basic Question: What safety precautions are necessary when handling this compound?

Advanced Question: How can exposure risks be mitigated during large-scale laboratory synthesis?

Methodological Answer: Follow GHS guidelines for skin/eye protection and respiratory equipment, as outlined for hazardous diols . For scale-up, implement process analytical technology (PAT) to monitor reactions in real-time, minimizing human exposure. Use computational fluid dynamics (CFD) simulations to optimize ventilation and containment in reactor designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.